molecular formula C7H3ClF3N3 B8241686 2-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine

2-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8241686
M. Wt: 221.57 g/mol
InChI Key: BLEQVMGQNXNASI-UHFFFAOYSA-N
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Description

2-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine is an organic compound with the molecular formula C7H3ClF3N3 It is a heterocyclic compound containing both pyrrole and pyrimidine rings, which are fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the reaction of 2-chloro-5-nitropyrimidine with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are utilized.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine, while oxidation can produce this compound N-oxide.

Scientific Research Applications

2-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-(trifluoromethyl)pyrimidine
  • 2-chloro-5-(trifluoromethyl)pyridine
  • 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride

Uniqueness

2-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its fused pyrrole and pyrimidine rings, which confer distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and enhances its potential for various applications in scientific research.

Properties

IUPAC Name

2-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3N3/c8-6-13-1-3-4(7(9,10)11)2-12-5(3)14-6/h1-2H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEQVMGQNXNASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=C(N=C2N1)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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